molecular formula C12H14ClN3O2 B11556274 1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide

1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide

Cat. No.: B11556274
M. Wt: 267.71 g/mol
InChI Key: TVMBLUIVNPIZHA-OVCLIPMQSA-N
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Preparation Methods

The synthesis of 1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide typically involves the condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature . This method ensures the formation of the desired product with high purity and yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the target molecule and the context of its use .

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide include:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

N'-[(E)-(4-chlorophenyl)methylideneamino]-N-propyloxamide

InChI

InChI=1S/C12H14ClN3O2/c1-2-7-14-11(17)12(18)16-15-8-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3,(H,14,17)(H,16,18)/b15-8+

InChI Key

TVMBLUIVNPIZHA-OVCLIPMQSA-N

Isomeric SMILES

CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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